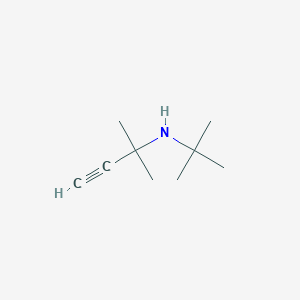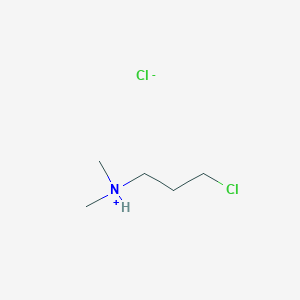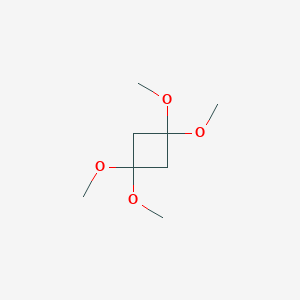
N-tert-Butyl-1,1-diméthylpropargylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-1,1-dimethylpropargylamine is a chemical compound with the linear formula HC≡CC(CH3)2NHC(CH3)3 . It has a molecular weight of 139.24 .
Synthesis Analysis
N-tert-Butyl-1,1-dimethylpropargylamine can be synthesized from 3-Bromo-3-methyl-but-1-yne and tert-Butylamine .Molecular Structure Analysis
The molecular structure of N-tert-Butyl-1,1-dimethylpropargylamine is represented by the linear formula HC≡CC(CH3)2NHC(CH3)3 .Chemical Reactions Analysis
N-tert-Butyl-1,1-dimethylpropargylamine is used for cyclizations of propynyl compounds: a synthesis of 2,4-imidazolidinediones (hydantoins) .Physical and Chemical Properties Analysis
N-tert-Butyl-1,1-dimethylpropargylamine has a boiling point of 136 °C (lit.) and a density of 0.787 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.432 (lit.) . It is a white low melting solid .Applications De Recherche Scientifique
Synthèse organique
N-tert-Butyl-1,1-diméthylpropargylamine: est utilisé en synthèse organique, en particulier dans la cyclisation des composés propynyliques. Ce processus est crucial pour la synthèse des 2,4-imidazolidinediones (hydantoïnes), qui sont des intermédiaires précieux en chimie pharmaceutique .
Chimie médicinale
En chimie médicinale, ce composé sert de bloc de construction pour le développement de divers agents thérapeutiques. Sa structure permet la création de nouvelles molécules qui peuvent être testées pour leur activité pharmacologique .
Recherche en biochimie
La réactivité du composé en fait un candidat pour les études de bioconjugaison en biochimie. Les chercheurs peuvent l'utiliser pour modifier les biomolécules, ce qui peut aider à comprendre les processus biologiques ou à développer des outils de diagnostic .
Génie chimique
En génie chimique, This compound peut être impliqué dans l'optimisation des procédés. Ses propriétés, telles que son point d'ébullition et sa solubilité, peuvent influencer la conception de réactions chimiques à l'échelle industrielle .
Science des matériaux
Ce composé peut également trouver des applications en science des matériaux, où il pourrait être utilisé pour synthétiser de nouveaux polymères ou revêtements aux propriétés uniques, telles qu'une durabilité accrue ou une résistance chimique .
Chimie analytique
Les chimistes analytiques pourraient utiliser This compound comme étalon ou réactif dans les techniques de chromatographie et de spectrométrie pour quantifier ou identifier d'autres composés .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known to affect the respiratory system .
Mode of Action
It’s crucial to note that the understanding of the compound’s interaction with its targets and any resulting changes is still under investigation .
Biochemical Pathways
N-tert-Butyl-1,1-dimethylpropargylamine is used for cyclizations of propynyl compounds, leading to the synthesis of 2,4-imidazolidinediones (hydantoins) . The affected pathways and their downstream effects are subject to the specific context of the reaction and the presence of other compounds.
Pharmacokinetics
Its physical properties, such as a boiling point of 136 °C (lit.) and a density of 0.787 g/mL at 25 °C (lit.) , may influence its bioavailability.
Result of Action
The molecular and cellular effects of N-tert-Butyl-1,1-dimethylpropargylamine’s action depend on the specific biochemical context in which it is used. In the context of cyclizations of propynyl compounds, it contributes to the synthesis of 2,4-imidazolidinediones (hydantoins) .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of N-tert-Butyl-1,1-dimethylpropargylamine. For instance, its solubility in chloroform and ethyl acetate suggests that it may be more effective in non-polar environments.
Propriétés
IUPAC Name |
N-tert-butyl-2-methylbut-3-yn-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7-9(5,6)10-8(2,3)4/h1,10H,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIAJHJGVGZXCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(C)(C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-17-8 |
Source


|
| Record name | N-tert-Butyl-1,1-dimethylpropargylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)









